2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol
Overview
Description
2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol is a chemical compound with the molecular formula C5H11N3O2S and a molecular weight of 177.225 g/mol . This compound has garnered attention in the field of medical research due to its potential therapeutic effects, particularly as an inhibitor of S-nitrosoglutathione reductase (GSNOR).
Preparation Methods
The synthesis of 2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol involves several steps. One common synthetic route includes the reaction of methylamine with 2-nitroethene, followed by the addition of ethanethiol. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in modulating biological pathways, particularly those involving nitric oxide.
Medicine: As a GSNOR inhibitor, it has potential therapeutic applications in treating diseases related to nitric oxide imbalance, such as asthma and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol involves the inhibition of S-nitrosoglutathione reductase (GSNOR). By inhibiting this enzyme, the compound increases the levels of S-nitrosoglutathione (GSNO), which in turn modulates various physiological processes. The molecular targets and pathways involved include the nitric oxide signaling pathway, which plays a crucial role in vascular tone, immune response, and neurotransmission.
Comparison with Similar Compounds
2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol can be compared with other GSNOR inhibitors and compounds with similar structures. Some similar compounds include:
N-acetylcysteine: A thiol-containing compound with antioxidant properties.
S-nitrosoglutathione: A naturally occurring compound involved in nitric oxide signaling.
2-mercaptoethanol: A thiol compound used in biochemistry for reducing disulfide bonds.
Properties
IUPAC Name |
2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S/c1-6-5(4-8(9)10)7-2-3-11/h4,6-7,11H,2-3H2,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCXCGRGVDXRDQ-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66357-41-3 | |
Record name | Ethanethiol, 2-((1-(methylamino)-2-nitroethenyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066357413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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